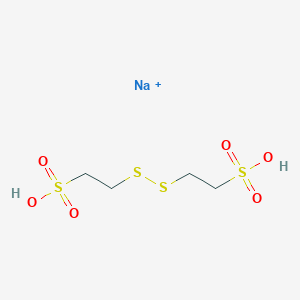

Dimesna

Descripción general

Descripción

Mecanismo De Acción

DIMESNA ejerce sus efectos a través de varios mecanismos:

Reducción a MESNA: En el torrente sanguíneo, this compound se reduce rápidamente a MESNA, que luego se une e inactiva los metabolitos tóxicos como el acroleína.

Intercambio tiol-disulfuro: This compound experimenta reacciones de intercambio tiol-disulfuro, formando disulfuros mixtos que proporcionan una nefroprotección adicional.

Captura de radicales libres: This compound actúa como un captador de radicales libres, reduciendo el daño oxidativo a las células y tejidos sanos.

Análisis Bioquímico

Biochemical Properties

Dimesna undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction . This is similar to endogenous intracellular disulfides. The enzymes of the thioredoxin system can reduce this compound .

Cellular Effects

This compound is under clinical development for the treatment of relapsed non-small cell lung cancer . It acts by targeting thioredoxin and glutaredoxin systems . In combination with metabolites of ifosfamide or cyclophosphamide, it has been studied for its effects on thymidine incorporation, uridine incorporation, or total protein in renal tubular cell line LLC-PK1 .

Molecular Mechanism

This compound undergoes a chemical reduction to its constituent mesna moieties . This reduction is essential for its mitigation of nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . The reduction of this compound involves both enzymatic and non-enzymatic mechanisms .

Temporal Effects in Laboratory Settings

The stability of this compound has been studied in laboratory settings . Over time, a significant decrease in this compound concentration was observed, indicating its instability . The presence of this compound’s dimer was detected on day 0 and its concentration increased over time .

Dosage Effects in Animal Models

They allow scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

This compound is considered to be a metabolite of Mesna . It undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction . This is similar to endogenous intracellular disulfides .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It undergoes no hepatic reduction and is known for kidney selectivity . Significant accumulation of Mesna was observed following perfusion of isolated rat kidney with this compound .

Subcellular Localization

Rna localization is a prevalent mechanism used in a variety of cell types in animal development . It gives precise and efficient control over the translation process .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de DIMESNA implica la oxidación del 2-mercaptoetano sulfonato de sodio (MESNA) para formar el homodímero de disulfuro . Este proceso se puede lograr mediante diversos métodos, incluida la oxidación química utilizando agentes oxidantes como el peróxido de hidrógeno o el yodo. Las condiciones de reacción generalmente implican una solución acuosa con pH y temperatura controlados para garantizar la conversión completa de MESNA a this compound .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El proceso de producción también incluye pasos de purificación como la cristalización y la filtración para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones

DIMESNA experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: This compound se puede reducir a MESNA, lo cual es esencial para sus propiedades quimioprotectoras.

Intercambio tiol-disulfuro: This compound puede experimentar reacciones de intercambio tiol-disulfuro con aniones tiolato, formando disulfuros mixtos.

Reactivos y condiciones comunes

Reducción: Los agentes reductores comunes incluyen ditiotreitol (DTT) y tris(2-carboxietil)fosfina (TCEP).

Intercambio tiol-disulfuro: Esta reacción puede ocurrir en presencia de compuestos que contienen tiol como cisteína o glutatión.

Principales productos formados

Aplicaciones Científicas De Investigación

DIMESNA tiene varias aplicaciones de investigación científica, que incluyen:

Oncología: this compound se utiliza para reducir los efectos secundarios de los agentes quimioterapéuticos como ifosfamida y ciclofosfamida.

Nefroprotección: This compound ayuda a mitigar la nefrotoxicidad asociada con las terapias con cisplatino e ifosfamida.

Eliminación de homocisteína: This compound mejora la eliminación dialítica de la homocisteína, un factor de riesgo cardiovascular.

Bioconjugación: This compound se utiliza en técnicas de bioconjugación de proteínas, particularmente en la formación de enlaces disulfuro y tioésteres.

Comparación Con Compuestos Similares

Compuestos similares

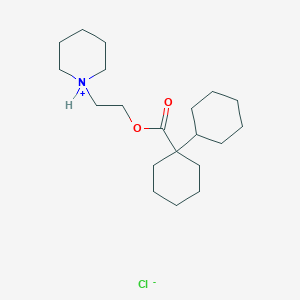

MESNA (2-mercaptoetano sulfonato de sodio): La forma reducida de DIMESNA, utilizada para propósitos quimioprotectores similares.

N-acetilcisteína: Otro compuesto que contiene tiol utilizado como agente mucolítico y por sus propiedades antioxidantes.

Singularidad de this compound

This compound es único en su capacidad para formar un dímero de disulfuro estable que se puede reducir fácilmente a MESNA, proporcionando una liberación sostenida del compuesto tiol activo. Esta propiedad hace que this compound sea particularmente eficaz para mitigar los efectos secundarios de los agentes quimioterapéuticos durante un período prolongado .

Propiedades

IUPAC Name |

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYGMURBTJPBPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45127-11-5 (Parent) | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066024 | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-51-8 | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.